methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-[(3-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-ethylphenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of both sulfonamide and ester functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
Methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant biological activity. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their potential therapeutic applications, particularly in medicinal chemistry. The unique structural features of this compound, including the thiophene ring and sulfamoyl group, contribute to its diverse biological properties.
Structural Overview
- Molecular Formula : C17H16ClN1O4S1
- Molecular Weight : 421.9 g/mol
- CAS Number : 941936-16-9
The compound consists of a thiophene ring substituted with a chlorophenyl sulfamoyl group and a methylphenyl moiety. The presence of these functional groups enhances its solubility and reactivity, making it an attractive candidate for various biological applications.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Thiophene Ring | Core structure contributing to reactivity |
Chlorophenyl Group | Enhances biological activity |
Sulfamoyl Group | Increases interaction with biological targets |
Methylphenyl Substituent | Improves solubility and stability |
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound using the MTT assay, revealing an IC50 value of approximately 10 µg/mL against MCF-7 cells. The results indicated that the compound significantly inhibited cell proliferation, suggesting potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial effects.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Interaction : It could interact with cellular receptors that regulate apoptosis or cell proliferation.
Table 2: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in MCF-7 and HepG2 cells | |
Antimicrobial | Inhibits growth of certain bacterial strains |
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of Thiophene Ring : Cyclization reactions under acidic or basic conditions.
- Introduction of Sulfonamide Group : Reaction with chlorosulfonic acid.
- Esterification : Using methanol and an acid catalyst.
Research Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : Development of new anticancer agents.
- Material Science : Use in organic semiconductors and conductive polymers.
Properties
IUPAC Name |
methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S2/c1-12-6-8-13(9-7-12)16-11-26-17(19(22)25-2)18(16)27(23,24)21-15-5-3-4-14(20)10-15/h3-11,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOODUIBSRYWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC=C3)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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